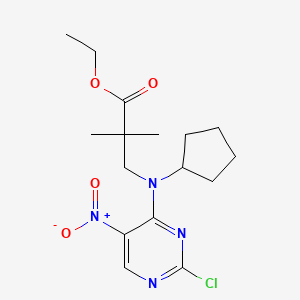
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate
描述
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate involves multiple steps, starting with the preparation of the pyrimidine core. Common synthetic routes include:
Oxidative Annulation: This involves the reaction of anilines, aryl ketones, and DMSO as a methine equivalent, promoted by K₂S₂O₈.
Three-Component Coupling: This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by ZnCl₂.
Tandem Reaction: This involves ketones, NH₄OAc, and N,N-dimethylformamide dimethyl acetal under metal- and solvent-free conditions.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines.
科学研究应用
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of nuclear factor κB (NF-κB) and activator protein 1 (AP-1), which are involved in inflammatory responses .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its CDK2 inhibitory activity.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Investigated for its energetic properties.
Uniqueness
ethyl 3-((2-chloro-5-nitropyrimidin-4-yl)(cyclopentyl)amino)-2,2-dimethylpropanoate is unique due to its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C16H23ClN4O4 |
|---|---|
分子量 |
370.8 g/mol |
IUPAC 名称 |
ethyl 3-[(2-chloro-5-nitropyrimidin-4-yl)-cyclopentylamino]-2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H23ClN4O4/c1-4-25-14(22)16(2,3)10-20(11-7-5-6-8-11)13-12(21(23)24)9-18-15(17)19-13/h9,11H,4-8,10H2,1-3H3 |
InChI 键 |
CIWPLCUKFVVRFL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(C)(C)CN(C1CCCC1)C2=NC(=NC=C2[N+](=O)[O-])Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














